molecular formula C21H20BrN3O2 B4161861 6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4161861
M. Wt: 426.3 g/mol
InChI Key: RVKCASTZCLJKJP-UHFFFAOYSA-N
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Description

6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a bromine atom, a pyridine ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Coupling Reaction: Formation of the pyridine ring through a coupling reaction.

    Amidation: Introduction of the carboxamide group via amidation.

    Tetrahydrofuran Addition: Addition of the tetrahydrofuran moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety.

    Reduction: Reduction reactions can occur at the quinoline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoline derivatives with oxidized tetrahydrofuran.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a bromine atom, a pyridine ring, and a tetrahydrofuran moiety. This structural combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-13(20-3-2-10-27-20)24-21(26)17-12-19(14-6-8-23-9-7-14)25-18-5-4-15(22)11-16(17)18/h4-9,11-13,20H,2-3,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKCASTZCLJKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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